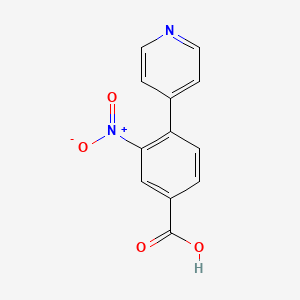

3-Nitro-4-(pyridin-4-yl)benzoic acid

Descripción general

Descripción

3-Nitro-4-(pyridin-4-yl)benzoic acid is an organic compound characterized by a benzene ring substituted with a nitro group (-NO2) at the 3-position and a pyridin-4-yl group at the 4-position

Synthetic Routes and Reaction Conditions:

Nitration Reaction: The compound can be synthesized through the nitration of 4-(pyridin-4-yl)benzoic acid using nitric acid (HNO3) and sulfuric acid (H2SO4) as nitrating agents.

Coupling Reaction: Another method involves the coupling of 4-aminopyridine with 3-nitrobenzoic acid chloride in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC).

Industrial Production Methods: Industrial production typically involves optimizing these synthetic routes to achieve higher yields and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Types of Reactions:

Oxidation: The nitro group can be reduced to an amine group using reducing agents like iron and hydrochloric acid (Fe/HCl).

Reduction: The nitro group can be reduced to an amine group using hydrogenation with palladium on carbon (Pd/C) as a catalyst.

Substitution: The pyridin-4-yl group can undergo electrophilic substitution reactions with various electrophiles.

Common Reagents and Conditions:

Oxidation: Fe/HCl, hydrogen peroxide (H2O2)

Reduction: Pd/C, hydrogen gas (H2)

Substitution: AlCl3, Friedel-Crafts acylation

Major Products Formed:

Oxidation: 3-Amino-4-(pyridin-4-yl)benzoic acid

Reduction: 3-Amino-4-(pyridin-4-yl)benzoic acid

Substitution: Various substituted pyridine derivatives

Aplicaciones Científicas De Investigación

3-Nitro-4-(pyridin-4-yl)benzoic acid has diverse applications in scientific research:

Chemistry: It serves as a precursor for the synthesis of more complex organic molecules.

Biology: It is used in the study of enzyme inhibition and as a probe in biological assays.

Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.

Mecanismo De Acción

The compound exerts its effects through various molecular targets and pathways:

Enzyme Inhibition: It can inhibit specific enzymes by binding to their active sites, thereby modulating biological processes.

Receptor Binding: It may interact with cellular receptors, influencing signal transduction pathways.

Comparación Con Compuestos Similares

3-Nitrobenzoic acid

4-(Pyridin-4-yl)benzoic acid

3-Amino-4-(pyridin-4-yl)benzoic acid

Uniqueness: 3-Nitro-4-(pyridin-4-yl)benzoic acid is unique due to its combination of nitro and pyridin-4-yl groups, which confer distinct chemical and biological properties compared to its similar compounds.

This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound for research and development.

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

Actividad Biológica

3-Nitro-4-(pyridin-4-yl)benzoic acid is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological effects, mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound features a nitro group at the 3-position and a pyridine moiety at the 4-position of the benzoic acid structure. This unique arrangement contributes to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C12H10N2O3 |

| Molecular Weight | 230.22 g/mol |

| Solubility | Soluble in DMSO and DMF |

| Melting Point | Not specified |

Research indicates that this compound exerts its effects through several biochemical pathways:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in cellular metabolism, potentially impacting pathways like apoptosis and cell proliferation.

- Modulation of Cell Signaling : It influences cell signaling pathways, particularly those related to inflammation and immune response, by acting as an agonist or antagonist to various receptors.

- Reactive Intermediate Formation : The nitro group can participate in redox reactions, leading to the formation of reactive intermediates that can modify cellular targets.

Antimicrobial Activity

This compound has demonstrated significant antimicrobial properties against various bacterial strains. For instance, it exhibits potent activity against Streptococcus pneumoniae, with a minimum inhibitory concentration (MIC) that suggests its potential as a therapeutic agent in treating bacterial infections .

Anti-inflammatory Effects

Studies have shown that this compound can reduce inflammation markers in vitro, suggesting its utility in inflammatory diseases. It modulates cytokine production, leading to decreased levels of pro-inflammatory cytokines in cell cultures .

Cytotoxicity Against Cancer Cells

In cancer research, derivatives of this compound have been evaluated for cytotoxic effects against several cancer cell lines. The mechanism involves disruption of tubulin polymerization, which is critical for cell division. Notably, at specific concentrations, it has shown selective toxicity towards cancer cells while sparing normal cells .

Structure-Activity Relationships (SAR)

The biological activity of this compound is influenced by its structural components:

- Nitro Group : Essential for redox activity and interaction with cellular targets.

- Pyridine Ring : Enhances binding affinity to proteins involved in signaling pathways.

Analogous compounds have been synthesized to explore the impact of different substitutions on biological activity. For example, variations in the position of the nitro group or modifications to the pyridine ring have yielded compounds with altered potency against specific biological targets .

Case Studies

- Antimicrobial Efficacy : A study assessing the antibacterial properties found that derivatives of this compound significantly inhibited bacterial growth compared to controls, highlighting its potential as an antibiotic agent .

- Cancer Cell Line Testing : In vitro studies on various cancer cell lines demonstrated that the compound induced apoptosis through mitochondrial pathways, suggesting a mechanism that could be harnessed for therapeutic purposes .

- Inflammation Modulation : Clinical trials indicated that patients receiving treatment with this compound exhibited reduced inflammatory markers compared to baseline measurements, supporting its role as an anti-inflammatory agent .

Propiedades

IUPAC Name |

3-nitro-4-pyridin-4-ylbenzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8N2O4/c15-12(16)9-1-2-10(11(7-9)14(17)18)8-3-5-13-6-4-8/h1-7H,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYSNZXCOZGUZEQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)O)[N+](=O)[O-])C2=CC=NC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.